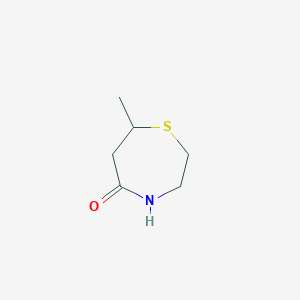

(2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPTA and is a thiazole derivative. In

Aplicaciones Científicas De Investigación

Rhenium and Technetium Complexes

- A study by Huy et al. (2008) focused on the reaction of N-[(Dialkylamino)(thiocarbonyl)]benzimidoyl chlorides with functionalized amines, resulting in the formation of novel tridentate ligands. These ligands were used to synthesize oxorhenium(V) and oxotechnetium(V) complexes, characterized by spectroscopic methods and X-ray crystallography, indicating potential applications in coordination chemistry (Huy et al., 2008).

Fluorescence Tagging Reagents

- Toyo’oka et al. (1991) developed new 2,1,3-benzoxadiazole amine reagents as fluorogenic tagging reagents for carboxylic acids in high-performance liquid chromatography. These reagents reacted with carboxylic acids at room temperature to produce fluorescent adducts, useful in analytical chemistry (Toyo’oka et al., 1991).

Novel Half-Cut Cruciform for Security Ink

- Lu and Xia (2016) synthesized a novel V-shaped molecule, (E)-2′-[2-(Benzo[d]thiazol-2-yl)vinyl]-N,N-dimethyl-(1,1′-biphenyl)-4-amine, which exhibits morphology-dependent fluorochromism. This property makes it suitable for security ink applications without the need for covering reagents (Lu & Xia, 2016).

Synthesis of Enaminones and Azolopyrimidines

- Behbehani and Ibrahim (2012) used 4-thiazolidinones as key intermediates for synthesizing various derivatives, including enaminones and azolopyrimidines. This process demonstrates the versatility of thiazolidinones in heterocyclic synthesis (Behbehani & Ibrahim, 2012).

Anticancer Activity of Schiff Bases

- Naskar et al. (2015) studied the synthesis and anticancer activity of N-benzylidene-5-phenyl-1, 3, 4-thiadiazol-2-amine derivatives (Schiff bases). These compounds showed significant anticancer activity in animal models, indicating their potential as anticancer agents (Naskar et al., 2015).

Crosslinked Polyimides

- Zhang et al. (2014) synthesized a main-chain type polybenzoxazine with amic acid and benzoxazine groups. This polymer showed potential for high-performance applications due to its crosslinking properties (Zhang et al., 2014).

Synthesis of N-(Pyridin-2-yl)benzo[d]thiazol-2-amines

- Mariappan et al. (2016) synthesized biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines via an oxidative C–S bond formation strategy. This metal-free approach with a broad scope of substrates indicated potential applications in medicinal chemistry (Mariappan et al., 2016).

Incorporation of N-Phenyl in Poly(benzimidazole imide)s

- Qian et al. (2021) synthesized N-phenyl-poly(benzimidazole imide) which addressed issues like high H2O-absorption and increased optical transparency. This has implications in materials science for developing advanced polymers (Qian et al., 2021).

Propiedades

IUPAC Name |

(E)-3-[(E)-benzylideneamino]-4-(3,4-dimethoxyphenyl)-N-phenyl-1,3-thiazol-2-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O2S/c1-28-22-14-13-19(15-23(22)29-2)21-17-30-24(26-20-11-7-4-8-12-20)27(21)25-16-18-9-5-3-6-10-18/h3-17H,1-2H3/b25-16+,26-24? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEOIUIPMEKCWHI-ABFOUXCDSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2N=CC4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2/N=C/C4=CC=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2Z,NE)-N-benzylidene-4-(3,4-dimethoxyphenyl)-2-(phenylimino)thiazol-3(2H)-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Methylamino)oxan-4-yl]ethan-1-ol](/img/structure/B2835759.png)

![{[2-(3,4-Dichlorophenoxy)phenyl]methyl}(ethyl)amine hydrochloride](/img/structure/B2835762.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(2-methoxyphenoxy)ethanone](/img/structure/B2835763.png)

![N-(2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2835764.png)

![3-[(2-Bromobenzyl)oxy]benzaldehyde](/img/structure/B2835766.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2835768.png)

![3-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]-4-fluorobenzoic acid](/img/structure/B2835769.png)

![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2835770.png)

![3-heptyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2835772.png)

![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2835773.png)

![N-(4-methoxyphenyl)-2-({6-oxo-5-[(4-pyrrolidin-1-ylphenyl)sulfonyl]-1,6-dihydropyrimidin-2-yl}thio)acetamide](/img/no-structure.png)